HES-5 factor - 148591-48-4

HES-5 factor

Catalog Number: EVT-1518527
CAS Number: 148591-48-4
Molecular Formula: C13H12N4O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HES5 is classified as a transcriptional repressor within the bHLH family, which encompasses proteins that regulate gene expression by binding to specific DNA sequences. It is predominantly expressed in the developing nervous system and has been implicated in various cellular processes, such as maintaining progenitor cell populations and inhibiting premature differentiation into neurons or glial cells .

Synthesis Analysis

Methods of Synthesis

HES5 can be synthesized through recombinant DNA technology, where the gene encoding HES5 is cloned into an expression vector. This vector can then be introduced into host cells, such as bacteria or mammalian cell lines, to produce the HES5 protein. The synthesis process typically involves:

  1. Gene Cloning: The HES5 gene is amplified using polymerase chain reaction (PCR) and cloned into an appropriate expression vector.
  2. Transformation: The vector is introduced into competent bacterial cells (e.g., Escherichia coli) for protein expression.
  3. Protein Purification: After culturing the transformed cells, HES5 protein is purified using affinity chromatography techniques.

Technical Details

The expression conditions (temperature, induction time) are optimized to maximize yield while ensuring proper folding and functionality of the HES5 protein. Commonly used tags for purification include histidine tags or glutathione S-transferase tags .

Molecular Structure Analysis

Structure

HES5 contains a basic helix-loop-helix domain that facilitates its binding to E-box sequences in target genes. This domain is critical for its function as a transcriptional repressor. The structural integrity of HES5 allows it to interact with other proteins involved in transcriptional regulation.

Data

The molecular weight of HES5 is approximately 30 kDa, and its structure has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies have provided insights into its dimerization capabilities and interaction with DNA .

Chemical Reactions Analysis

Reactions

HES5 primarily functions through its interaction with DNA at specific promoter regions of target genes. It represses transcription by recruiting co-repressors and inhibiting the activity of transcriptional activators. Notably, it has been shown to bind to the promoters of genes like Mash1 and Sox10, influencing their expression levels.

Technical Details

Electrophoretic mobility shift assays (EMSAs) are commonly employed to study the binding affinity of HES5 to DNA sequences. Additionally, co-immunoprecipitation assays help elucidate the interactions between HES5 and other regulatory proteins involved in transcriptional repression .

Mechanism of Action

Process

HES5 operates primarily through the Notch signaling pathway, where it acts downstream to mediate cell fate decisions. Upon activation by Notch signaling, HES5 inhibits neuronal differentiation while promoting progenitor maintenance.

Data

Studies indicate that HES5 expression leads to delayed neurogenesis and enhanced gliogenesis by modulating the expression levels of key transcription factors such as Neurog2 and Ascl1. The balance between these factors is crucial for proper neural development .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa
  • Isoelectric Point: Varies based on post-translational modifications
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

HES5 exhibits stability under physiological conditions but can be subject to degradation by proteolytic enzymes if not properly stabilized during purification processes.

Applications

Scientific Uses

HES5 has significant implications in developmental biology research, particularly in studies related to neurogenesis, gliogenesis, and stem cell biology. Its role as a transcriptional repressor makes it a target for therapeutic strategies aimed at modulating neural differentiation in regenerative medicine.

Additionally, understanding HES5's mechanisms can provide insights into developmental disorders associated with aberrant Notch signaling pathways. Researchers utilize HES5 as a marker for neural progenitor cells and employ it in experimental models to study brain development dynamics .

Molecular Characterization of HES-5

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and Gene Structure in Homo sapiens

The HES5 gene is located on the short arm of chromosome 1 (1p36.32) in humans, spanning a compact genomic region of approximately 1.5 kilobases. It comprises three exons, with transcription yielding a 1.3 kb mRNA that encodes a 166-amino acid protein. The promoter region contains critical cis-regulatory elements, including multiple N-boxes (CACNAG), which mediate binding by HES family transcription factors and autoregulatory repression [3] [4]. This gene structure enables rapid transcriptional responses to Notch signaling, a key upstream regulator.

Table 1: Genomic Features of HES5 in Homo sapiens

FeatureDetail
Chromosomal Location1p36.32
Genomic Coordinates (GRCh38)chr1:2,528,745-2,530,263 (complement strand)
Exon Count3
mRNA Length1.3 kb
Protein Length166 amino acids
Key Promoter ElementsN-boxes (CACNAG)

Comparative Analysis of Orthologs Across Vertebrates

HES5 exhibits remarkable evolutionary divergence among vertebrates. Mammals (e.g., humans, mice) possess a single-copy HES5 gene, whereas amphibians like Xenopus tropicalis and Xenopus laevis harbor expanded hes5 clusters due to lineage-specific genome duplications. Frogs possess two distinct clusters: the "hes5.1 cluster" (linked to PANK4) and the "hes5.3 cluster" (flanked by NOL9 and ZBTB48), containing up to 10 paralogs. Teleost fish retain duplicated hes5 genes from their ancestral whole-genome duplication, but with fewer copies than frogs. The elephant shark (Callorhinchus milii), a chondrichthyan, retains a rudimentary hes5 cluster, suggesting the clustered organization originated in the gnathostome ancestor. This expansion in frogs may reflect adaptations requiring fine-tuned regulation of neurogenesis or segmentation [2] [7].

Table 2: Evolutionary Conservation of HES5 in Vertebrates

LineageGene OrganizationNotable Features
Mammals (Human/Mouse)Single-copy geneLocated in syntenic region with RNF207 and PPIL2
Frogs (Xenopus)Two clusters (hes5.1, hes5.3)10+ paralogs; species-specific expansion
Teleost Fish (Zebrafish)Duplicated genesRetained after teleost-specific WGD
Elephant SharkCluster-like structurePrimitive gnathostome organization
Cyclostomes (Lamprey)AbsentLost in jawless vertebrates

Protein Structure and Functional Domains

bHLH Domain and Transcriptional Repression Mechanisms

HES5 belongs to the basic helix-loop-helix (bHLH) family of transcriptional repressors. Its bHLH domain (residues 14–71) facilitates DNA binding to N-box (CACNAG) or Class C (CACGNG) sites in target promoters. Unlike bHLH activators, HES5 contains a proline residue within the basic region, conferring preferential affinity for N-boxes over E-boxes. Repression occurs via two mechanisms:

  • Passive Repression: Competitive binding displaces activators (e.g., ASCL1) from target genes like SOX10 or myelin promoters (e.g., MBP, PLP).
  • Active Repression: The C-terminal WRPW motif recruits co-repressors like Transducin-Like Enhancer of Split (TLE/Grg) and histone deacetylases (HDACs), enabling chromatin condensation and sustained gene silencing. This dual mechanism blocks oligodendrocyte differentiation and myelin gene expression even when direct DNA binding is disrupted [5] [10] [1].

Interaction Motifs for Co-Repressors

The tetrapeptide WRPW motif is indispensable for HES5-mediated repression. This motif serves as a docking site for the WD40 domain of TLE/Grg proteins, which scaffold HDAC complexes. HDACs remove acetyl groups from histone tails (e.g., H3K27ac), compacting chromatin and silencing transcription. Additionally, the "Orange domain" (residues 86–121) promotes HES5 dimerization and enhances stability of repressor complexes. In neural progenitors, HES5-TLE-HDAC complexes maintain stemness by suppressing proneural genes (e.g., Neurog1) and differentiation factors like Sox10 [10] [1] [5].

Table 3: Functional Domains of HES5 Protein

DomainLocation (aa)FunctionInteracting Partners
bHLH14–71DNA binding (N-box/Class C sites)DNA, other bHLH factors
Orange Domain86–121Dimerization; stability of repressive complexesHES/HEY proteins
WRPW MotifC-terminusRecruitment of co-repressorsTLE/Grg, HDAC1/2

Expression Dynamics

Tissue-Specific Expression Patterns During Development

HES5 exhibits highly dynamic spatiotemporal expression. In the embryonic nervous system, it is enriched in neural stem cells (NSCs) of the ventricular zone, where it maintains proliferative pools by inhibiting premature neurogenesis. Its expression oscillates with a 2-hour periodicity in NSCs, driven by negative feedback loops involving HES5 autorepression and microRNA-9-mediated degradation. This oscillation regulates the timing of neurogenic transitions: high levels expand deep-layer neurons, while declining levels permit superficial-layer neurogenesis and subsequent gliogenesis. Beyond the CNS, HES5 is transiently expressed in somites, pancreatic progenitors, and hair follicles, indicating roles in boundary formation and tissue patterning [5] [8] [9].

Epigenetic and Transcriptional Regulation of HES5 Promoter Activity

HES5 transcription is primarily activated by Notch signaling. Notch intracellular domain (NICD) complexes with RBPJ/CSL bind to the promoter, displacing default repressors. However, epigenetic modifiers fine-tune this response:

  • Chromatin Remodeling: HMGA1/2 proteins compete with NICD/RBPJ for promoter occupancy. Hes5 overexpression in mice suppresses Hmga1/2, accelerating neurogenic-to-gliogenic transitions.
  • DNA Methylation: Hypermethylation of the HES5 promoter correlates with silencing in prostate cancer and B-cell leukemia.
  • Non-Coding RNAs: microRNA-9 targets the HES5 3'UTR, creating negative feedback that sustains oscillations.Additionally, cross-regulation by STAT3 and Wnt pathways integrates cytokine/growth factor signals to modulate HES5 levels in tissue-specific contexts [9] [5] [7].

Table 4: Regulatory Mechanisms Controlling HES5 Expression

RegulatorMechanismFunctional Outcome
Notch (NICD/RBPJ)Direct promoter activationTranscriptional induction in stem cells
HMGA1/2Competitive promoter bindingRepression; timing of gliogenic switch
microRNA-9mRNA degradation via 3'UTR targetingSustains oscillatory expression
DNA MethylationCpG island hypermethylationSilencing in cancers
STAT3Binds promoter upon cytokine stimulationNon-canonical Notch-independent induction

Properties

CAS Number

148591-48-4

Product Name

HES-5 factor

Molecular Formula

C13H12N4O

Synonyms

HES-5 factor

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